molecular formula C20H23FN2O2 B7168393 N-benzyl-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide

N-benzyl-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide

Cat. No.: B7168393
M. Wt: 342.4 g/mol
InChI Key: ZIUVFVCABLMEAD-UHFFFAOYSA-N
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Description

N-benzyl-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring substituted with a 3-fluorophenyl group and a benzyl group attached to the nitrogen atom. Its unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide typically involves multiple steps, starting with the preparation of the morpholine ring. One common method involves the reaction of 3-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with benzylamine to introduce the benzyl group. The final step involves the acylation of the morpholine nitrogen with propanoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps are often streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-benzyl-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide involves its interaction with specific molecular targets in the body. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may act as an allosteric modulator of glutamate transporters, enhancing the uptake of glutamate and thereby exerting neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct pharmacological properties. Its ability to modulate glutamate transporters sets it apart from other similar compounds, making it a promising candidate for further research in the treatment of neurological disorders.

Properties

IUPAC Name

N-benzyl-2-[2-(3-fluorophenyl)morpholin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c1-15(20(24)22-13-16-6-3-2-4-7-16)23-10-11-25-19(14-23)17-8-5-9-18(21)12-17/h2-9,12,15,19H,10-11,13-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUVFVCABLMEAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CC=C1)N2CCOC(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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